Physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid
Physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Butyrylamino)-4-chlorobenzoic Acid
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid (CAS No. 777877-45-9). As a substituted N-acyl anthranilic acid derivative, this molecule possesses functional groups that are pivotal in determining its behavior in both chemical and biological systems. Understanding these properties is fundamental for its potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. This document synthesizes theoretical principles with actionable experimental protocols for properties such as solubility, acidity (pKa), and spectral characteristics. The causality behind analytical method selection is detailed, ensuring that the described protocols are robust and self-validating. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate practical application in a research and development setting.
Chemical Identity and Molecular Structure
A thorough characterization begins with an unambiguous identification of the molecule's structure and its fundamental descriptors. 2-(Butyrylamino)-4-chlorobenzoic acid belongs to the class of aromatic carboxylic acids, incorporating an amide linkage and a halogen substituent, which collectively define its chemical personality.
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IUPAC Name: 2-(Butanoylamino)-4-chlorobenzoic acid
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CAS Number: 777877-45-9
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Molecular Formula: C₁₁H₁₂ClNO₃[1]
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Molecular Weight: 241.67 g/mol [1]
The molecule's architecture features a central chlorobenzene ring substituted with a carboxylic acid and a butyrylamino group at positions 1, 2, and 4, respectively. This arrangement creates specific electronic and steric environments that influence its reactivity and intermolecular interactions.
Key Structural Features:
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Carboxylic Acid Group (-COOH): The primary acidic center of the molecule, crucial for determining its pKa and solubility in aqueous media of varying pH.
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Amide Group (-NH-C=O): This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), significantly influencing crystal packing and receptor binding.
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Aromatic Ring: Provides a rigid scaffold and contributes to the molecule's lipophilicity.
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Chloro Substituent (-Cl): As an electron-withdrawing group, it modulates the acidity of the carboxylic acid and the overall electronic distribution of the aromatic system.
Core Physicochemical Properties
The macroscopic properties of a compound are a direct consequence of its molecular structure. For 2-(Butyrylamino)-4-chlorobenzoic acid, a combination of experimental data from closely related analogs and established theoretical principles allows for a robust characterization. Aromatic carboxylic acids are typically crystalline solids with relatively high melting points.[2]
| Property | Value / Description | Source / Justification |
| Physical State | Expected to be a crystalline solid at room temperature. | Based on the properties of analogous aromatic carboxylic acids like 2-Amino-4-chlorobenzoic acid and 4-Chlorobenzoic acid.[2][3][4] |
| Melting Point | Estimated: >200 °C | The precursor, 2-Amino-4-chlorobenzoic acid, has a melting point of 231-233 °C.[4] Acylation may alter this, but it is expected to remain high. |
| Boiling Point | Estimated: >250 °C | The precursor has an estimated boiling point of 250°C.[4] Carboxylic acids generally exhibit high boiling points due to hydrogen bonding.[5] |
| pKa | Estimated: 3.5 - 4.5 | The pKa of 4-chlorobenzoic acid is ~3.98.[3][6] The ortho-amino group in the precursor raises the pKa to ~4.71.[4] The butyrylamino group's electronic effect will fine-tune this value. An experimental determination is crucial. |
| Solubility | Predicted to be slightly soluble in water, soluble in alkaline solutions (e.g., 1M NaOH), and soluble in polar organic solvents like methanol, ethanol, and DMSO. | The carboxylic acid group confers solubility in bases. The butyryl group increases lipophilicity compared to the amino precursor, potentially decreasing water solubility.[7] |
Synthetic Pathway Overview
From a synthetic chemistry perspective, the most direct and logical route to 2-(Butyrylamino)-4-chlorobenzoic acid is through the N-acylation of its corresponding amine precursor, 2-Amino-4-chlorobenzoic acid. This is a standard and high-yielding transformation in organic synthesis.
Reaction: Acylation of 2-Amino-4-chlorobenzoic acid with butyryl chloride or butyric anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary calibrations and controls.
Protocol for Solubility Determination
Rationale: Understanding solubility is critical for formulation, purification, and designing biological assays. This protocol uses a systematic approach based on the "like dissolves like" principle to classify the compound's solubility.[7]
Caption: Decision workflow for systematic solubility testing.
Step-by-Step Methodology:
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Preparation: Place approximately 10-20 mg of the compound into a clean test tube or vial.
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Water Test: Add 1 mL of deionized water. Vortex or shake vigorously for 60 seconds. Observe. If the solid dissolves completely, the compound is water-soluble.
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Aqueous Base Test: If insoluble in water, add 1 mL of 5% NaOH (w/v) solution to a fresh sample. The dissolution indicates an acidic functional group, consistent with the carboxylic acid.[8]
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Aqueous Acid Test: If insoluble in water and base, test solubility in 1 mL of 5% HCl (v/v) with a fresh sample. (Note: For this specific molecule, solubility is not expected here but is part of a comprehensive screen).
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Organic Solvent Test: Test solubility in polar organic solvents such as methanol, ethanol, and DMSO. Given its structure, solubility is highly anticipated in these solvents.
Protocol for pKa Determination via Potentiometric Titration
Rationale: The pKa value governs the ionization state of the molecule at a given pH, which is a master variable for drug absorption and distribution.[9] Potentiometric titration is a highly accurate and reliable method for its determination.[10][11]
Step-by-Step Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Sample Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
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Blank Titration: Perform a titration of the solvent system alone with a standardized titrant (e.g., 0.1 M KOH) to account for solvent effects.
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Sample Titration: Titrate the prepared sample solution with the standardized titrant, recording the pH after each incremental addition of the titrant. Use an automated titrator for best results.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). Advanced analysis involves plotting the first derivative (dpH/dV) to precisely locate the equivalence point.
Spectroscopic Characterization
Spectroscopy provides a fingerprint of the molecule, confirming its identity and structural integrity.
Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum for 2-(Butyrylamino)-4-chlorobenzoic acid will be a composite of its key structural motifs. Data from the precursor, 2-Amino-4-chlorobenzoic acid, provides a strong basis for interpretation.[12]
Expected Characteristic Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band, typically in the 3300-2500 cm⁻¹ region, due to extensive hydrogen bonding.
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N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹. Dimerization can shift this to lower wavenumbers.
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C=O Stretch (Amide I Band): A strong, sharp peak around 1680-1650 cm⁻¹. This may overlap with the acid carbonyl stretch.
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C-N Stretch & N-H Bend (Amide II Band): A significant peak in the 1550-1510 cm⁻¹ region.
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C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are highly sensitive to the local electronic environment.
¹H NMR (Predicted Spectrum in DMSO-d₆):
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-COOH Proton: A very broad singlet, typically downfield (>12 ppm).
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-NH Proton: A singlet or triplet (depending on coupling) around 8-9 ppm.
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Aromatic Protons: Three distinct signals in the aromatic region (7-8.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.
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Butyryl Protons (-CH₂CH₂CH₃):
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α-CH₂: A triplet around 2.2-2.5 ppm.
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β-CH₂: A multiplet (sextet) around 1.5-1.7 ppm.
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γ-CH₃: A triplet around 0.9-1.0 ppm.
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¹³C NMR (Predicted Spectrum in DMSO-d₆):
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Carboxylic Carbonyl: ~167-170 ppm.
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Amide Carbonyl: ~172-175 ppm.
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Aromatic Carbons: Six distinct signals between ~110-145 ppm. The carbons attached to the electronegative Cl, N, and COOH groups will have characteristic shifts. For example, the carbon attached to the carboxylic acid (C1) and the carbon attached to the nitrogen (C2) would be significantly shifted.[12]
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Butyryl Carbons: Three signals in the aliphatic region (~13-40 ppm).
Rationale: MS provides the exact molecular weight and fragmentation patterns, which serve as definitive proof of identity.
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Molecular Ion (M⁺): Expect a prominent molecular ion peak cluster corresponding to the molecular weight (241.67 g/mol ). The cluster will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, which is the isotopic signature of a single chlorine atom.
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Key Fragmentation Pathways:
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Loss of the butyryl group.
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Decarboxylation (loss of CO₂).
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Cleavage of the amide bond.
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Conclusion
The physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid are dictated by the interplay of its carboxylic acid, amide, and chloro-substituted aromatic functionalities. Its character as a crystalline, acidic solid with limited aqueous solubility (except in basic conditions) and predictable spectral features makes it a tractable compound for further research. The experimental protocols detailed in this guide provide a robust framework for its empirical characterization, a necessary step for any application in drug discovery or materials science. A thorough execution of these methods will yield the precise data required to model its behavior and unlock its potential.
References
-
Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-(Butyrylamino)-4-chlorobenzoic acid. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (2023, January 10). 4-Chlorobenzoic acid. In Wikipedia. Retrieved January 28, 2026, from [Link]
- Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Slideshare. (2015, November 25). AROMATIC CARBOXYLIC ACIDS. Retrieved January 28, 2026, from [Link]
-
Kaya Kinaytürk, N., & Oturak, H. (2015). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 128(2), 276-282. [Link]
-
ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved January 28, 2026, from [Link]
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. Pharmaceutical Research. [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 28, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 28, 2026, from [Link]
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 28, 2026, from [Link]
-
LibreTexts Chemistry. (2022). Physical Properties of Carboxylic Acids. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2019). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 28, 2026, from [Link]
Sources
- 1. 2-(Butyrylamino)-4-chlorobenzoic acid - CAS:777877-45-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 3. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 4. 89-77-0 CAS MSDS (2-Amino-4-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. researchgate.net [researchgate.net]
